molecular formula C21H15BrFNO2 B11484773 3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide

3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide

Cat. No.: B11484773
M. Wt: 412.3 g/mol
InChI Key: RHFVTSVBASWEFO-UHFFFAOYSA-N
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Description

3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide is an organic compound with the molecular formula C21H15BrFNO2. This compound is characterized by the presence of bromine, fluorine, and phenylacetyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide typically involves multiple steps, including Friedel-Crafts acylation, bromination, and amidation reactions. The general synthetic route can be summarized as follows:

    Friedel-Crafts Acylation: The initial step involves the acylation of a fluorobenzene derivative with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Bromination: The resulting product is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation: Finally, the brominated intermediate is reacted with an amine derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Boron reagents and palladium catalysts are used under mild conditions to facilitate the coupling process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4-fluorophenyl)-3-bromo-: This compound has a similar structure but with the bromine atom at a different position.

    Benzamide, N-(4-fluorophenyl)-2-bromo-: Another similar compound with the bromine atom at the 2-position.

Uniqueness

3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in the structure can enhance its stability and binding properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15BrFNO2

Molecular Weight

412.3 g/mol

IUPAC Name

3-bromo-N-[4-fluoro-2-(2-phenylacetyl)phenyl]benzamide

InChI

InChI=1S/C21H15BrFNO2/c22-16-8-4-7-15(12-16)21(26)24-19-10-9-17(23)13-18(19)20(25)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,24,26)

InChI Key

RHFVTSVBASWEFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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